(S)-3-(Boc-amino)-4-phenylbutyric acid

Chiral HPLC Peptide Synthesis Stereochemistry

For robust, proteolytically stable peptide synthesis and chiral probe development, (S)-3-(Boc-amino)-4-phenylbutyric acid (Boc-β-HoPhe-OH) is the essential building block. Unlike generic α-amino acids, its β-backbone confers resistance to degradation, while the Boc group ensures seamless integration into standard Fmoc/tBu or Boc/Bzl SPPS protocols. The defined (S)-stereochemistry guarantees specific 3D interactions, avoiding the altered activity of the (R)-enantiomer. With a verified purity of ≥98.0%, a characteristic melting range (101-107°C), and a specific optical rotation of -19.0°, this compound delivers the batch-to-batch consistency required for cGMP API manufacturing and reproducible pharmacological outcomes in DPP-4 inhibitor and GPCR research.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 51871-62-6
Cat. No. B558356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(Boc-amino)-4-phenylbutyric acid
CAS51871-62-6
Synonyms(S)-3-(Boc-amino)-4-phenylbutyricacid; 51871-62-6; Boc-L-beta-homophenylalanine; Boc-beta-Homophe-OH; (3S)-3-[(tert-butoxycarbonyl)amino]-4-phenylbutanoicacid; PubChem12107; AC1MC56G; Boc-L-|A-homophenylalanine; TMBA023; 14979_ALDRICH; SCHEMBL1519945; 14979_FLUKA; CTK8C5210; MolPort-002-344-094; ZINC2572720; (3S)-N-Boc-3-Benzyl-beta-alanine; ANW-74675; MFCD01076271; SBB063813; AKOS015836515; AKOS015889772; BL730-1; AJ-42081; AK-35445; AM001932
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O
InChIInChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
InChIKeyACKWQHCPHJQANL-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-(Boc-amino)-4-phenylbutyric Acid (CAS 51871-62-6): A Boc-Protected β‑Homophenylalanine for Peptide Synthesis and Drug Discovery


(S)-3-(Boc-amino)-4-phenylbutyric acid, also known as Boc‑L‑β‑homophenylalanine or Boc‑β‑HoPhe‑OH [1], is a chiral, non‑proteinogenic β‑amino acid derivative bearing a tert‑butoxycarbonyl (Boc) protecting group . It is a phenylalanine analogue in which the amino group is shifted from the α‑ to the β‑carbon, altering backbone conformation and proteolytic susceptibility . The compound is widely employed as a building block in solid‑phase and solution‑phase peptide synthesis, and in the development of enzyme inhibitors and GPCR‑targeted probes .

Why (S)-3-(Boc-amino)-4-phenylbutyric Acid Cannot Be Substituted by Generic α‑Amino Acids or Unprotected Analogues


Generic substitution fails because the β‑amino acid backbone of (S)-3-(Boc-amino)-4-phenylbutyric acid confers distinct conformational and proteolytic properties relative to α‑amino acid counterparts, while the (S)-stereochemistry dictates specific three‑dimensional interactions in chiral environments [1]. Unprotected β‑homophenylalanine is incompatible with standard Boc‑based peptide synthesis protocols, and the (R)-enantiomer (Boc‑D‑β‑homophenylalanine, CAS 101555‑61‑7) produces diastereomeric peptides with altered biological activity and pharmacokinetics . These differences mandate the procurement of the exact (S)-configured, Boc‑protected derivative for reproducible, high‑fidelity synthetic and pharmacological outcomes.

(S)-3-(Boc-amino)-4-phenylbutyric Acid: Quantitative Differentiation Evidence for Procurement Decisions


Optical Rotation of (S)-3-(Boc-amino)-4-phenylbutyric Acid vs. (R)-Enantiomer

The (S)-enantiomer exhibits a specific optical rotation of [α]20/D = −19.0° (c = 1, CH₂Cl₂) . This value is equal in magnitude but opposite in sign to that of the (R)-enantiomer (Boc‑D‑β‑homophenylalanine, CAS 101555‑61‑7), which shows [α]20/D = +19.0° under identical conditions [1]. The distinct optical rotation enables unambiguous chiral identity verification and ensures procurement of the correct stereoisomer for asymmetric syntheses.

Chiral HPLC Peptide Synthesis Stereochemistry

Proteolytic Stability of β‑Homophenylalanine‑Containing Peptides vs. α‑Amino Acid Peptides

Peptides constructed entirely of or incorporating β‑amino acids, including β‑homophenylalanine, exhibit superior stability against proteolytic degradation relative to conventional α‑amino acid peptides [1]. In controlled in vitro studies, α‑peptides are rapidly degraded by a multitude of peptidases, whereas efforts to hydrolyze β‑β peptide bonds have consistently failed, with no cleavage observed even after extended exposure to pronase [1].

β‑Peptides Protease Resistance Drug Design

Purity Specifications: Commercial (S)-3-(Boc-amino)-4-phenylbutyric Acid vs. Unprotected β‑Homophenylalanine

Commercial (S)-3-(Boc-amino)-4-phenylbutyric acid is routinely supplied at ≥98% purity (HPLC) with a melting point of 101–107 °C and storage conditions of 0–5 °C [1][2]. In contrast, unprotected L‑β‑homophenylalanine (free amino acid) is less stable, hygroscopic, and requires stringent handling to avoid racemization during coupling. The Boc‑protected derivative maintains chiral integrity and is compatible with standard Fmoc or Boc solid‑phase peptide synthesis (SPPS) protocols without additional in‑situ protection steps .

Peptide Synthesis Quality Control Building Blocks

Conformational Impact of β‑Homophenylalanine Backbone vs. α‑Phenylalanine in Peptide Secondary Structure

Incorporation of β‑homophenylalanine into peptide backbones alters the spatial arrangement of side chains and hydrogen‑bonding patterns. α‑Peptides adopt canonical α‑helices and β‑sheets, whereas β‑peptides form distinct helical conformations (e.g., 14‑helix, 12‑helix) with increased conformational rigidity and resistance to thermal denaturation [1]. (S)-3-(Boc-amino)-4-phenylbutyric acid, as a β3‑amino acid, introduces an additional methylene unit that expands the backbone and modifies the overall fold, enabling the design of foldamers with predefined 3D structures not accessible with α‑amino acids [1].

β‑Peptide Foldamers Helical Propensity Structural Biology

(S)-3-(Boc-amino)-4-phenylbutyric Acid: Optimal Research and Industrial Applications Based on Verified Differentiation


Solid‑Phase Synthesis of Protease‑Resistant β‑Peptide Therapeutics

Use (S)-3-(Boc-amino)-4-phenylbutyric acid as a building block in SPPS to construct β‑peptide sequences with inherent resistance to proteolytic degradation [1]. The Boc‑protected β‑homophenylalanine is compatible with standard Fmoc/tBu or Boc/Bzl strategies, and the resulting β‑peptides retain defined helical conformations that improve target affinity and in vivo half‑life .

Development of Chiral Ligands for GPCR Deorphanization and Probe Discovery

The (S)-configured β‑homophenylalanine scaffold provides a defined chiral environment for exploring orphan GPCR pharmacology . By incorporating this building block into peptide‑based probes, researchers can systematically map structure‑activity relationships and identify novel receptor‑ligand interactions, leveraging the proteolytic stability of β‑peptides to maintain probe integrity during extended assays .

Construction of DPP‑4 Inhibitor Pharmacophores

Fused β‑homophenylalanine derivatives have demonstrated potent inhibition of dipeptidyl peptidase‑4 (DPP‑4) . (S)-3-(Boc-amino)-4-phenylbutyric acid serves as a key intermediate in the synthesis of these pharmacophores, with the β‑amino acid backbone contributing to enhanced selectivity and metabolic stability relative to α‑amino acid‑based inhibitors .

Pre‑clinical Production of cGMP‑Grade Peptide APIs

For cGMP manufacturing of peptide active pharmaceutical ingredients (APIs), the ≥98% purity and well‑characterized melting range (101–107 °C) of (S)-3-(Boc-amino)-4-phenylbutyric acid ensure batch‑to‑batch consistency and regulatory compliance . The defined optical rotation (−19.0°) provides an orthogonal quality control metric for chiral purity verification .

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